N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
Description
Properties
Molecular Formula |
C15H13N5O2 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H13N5O2/c21-20(22)13-8-4-5-11(9-13)15-17-14(18-19-15)10-16-12-6-2-1-3-7-12/h1-9,16H,10H2,(H,17,18,19) |
InChI Key |
PNHCHZDZBOSTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline, a compound containing a triazole moiety, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 3-nitrophenyl derivatives with triazole intermediates. The reaction conditions often include various catalysts and solvents to optimize yield and purity. For instance, a study reported the successful synthesis of related triazole compounds via microwave-assisted methods, which enhanced reaction efficiency and product yield .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For example, compounds similar to this compound have shown significant antibacterial effects against various bacterial strains. In vitro tests demonstrated that these compounds exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.56 | |
| Escherichia coli | 6.25 | |
| Bacillus subtilis | 1.56 |
Anticancer Activity
Research indicates that triazole-containing compounds possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against non-small cell lung cancer cells with IC50 values comparable to established chemotherapeutics .
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may have neuroprotective effects. Compounds with similar structures have been reported to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's . Mechanistic studies revealed that these compounds could inhibit pathways involved in neuroinflammation and amyloid-beta aggregation.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Triazole derivatives often act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .
- Molecular Docking Studies : Computational studies suggest favorable binding interactions between triazole compounds and target proteins such as AChE and DNA gyrase. These interactions are crucial for their antimicrobial and neuroprotective activities .
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Antibacterial Efficacy : A study evaluating the antibacterial properties of various triazole derivatives found that modifications at the phenyl ring significantly influenced activity. The presence of electron-withdrawing groups like nitro increased potency against resistant bacterial strains .
- Anticancer Activity : Another investigation into the anticancer potential of triazole derivatives showed that specific substitutions led to enhanced cytotoxicity against lung cancer cells. The structure–activity relationship (SAR) suggested that the position and nature of substituents on the triazole ring are critical for activity .
Scientific Research Applications
N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline exhibits significant biological activities that make it a candidate for further pharmacological exploration:
Anticancer Activity : Research has indicated that compounds containing triazole rings exhibit anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties : The compound may also possess antimicrobial activity against a range of pathogens. Studies have reported that triazole derivatives demonstrate efficacy against bacteria and fungi, making them valuable in developing new antimicrobial agents .
Mechanism of Action : The mechanism by which this compound exerts its effects may involve interaction with specific enzymes or receptors in cancer or microbial cells. The nitro group can enhance electron affinity, potentially increasing binding interactions with biological targets .
Case Studies
Several studies have documented the application of triazole derivatives in medicinal chemistry:
- Anticancer Studies : A study demonstrated that a related triazole compound exhibited significant growth inhibition in cancer cell lines (e.g., SNB-19 and OVCAR-8), suggesting that this compound could have similar effects .
- Antimicrobial Research : Another study highlighted the effectiveness of triazole derivatives against resistant strains of bacteria and fungi. This underscores the potential for this compound in treating infections caused by resistant pathogens .
Chemical Reactions Analysis
Reduction of the Nitro Group
The 3-nitrophenyl substituent undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine derivative. This reaction modifies electronic properties and enhances biological interactions.
The nitro-to-amine transformation increases solubility in polar solvents and enables further functionalization (e.g., azo coupling) .
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole’s N1 and N2 positions participate in alkylation or arylation reactions under basic conditions.
Alkylation at N1 is favored due to steric and electronic factors, while N2 modifications require stronger bases .
Electrophilic Aromatic Substitution (EAS) on the Aniline Ring
The aniline’s para position undergoes halogenation or nitration, directed by the amino group’s activating effects.
Steric hindrance from the triazole-methyl group suppresses ortho substitution.
Cycloaddition Reactions
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes, forming bis-triazole derivatives.
| Conditions | Dipolarophile | Application |
|---|---|---|
| CuSO₄/NaAsc, H₂O:THF, RT | Phenylacetylene | Click chemistry for bioconjugation; 85% yield |
| Ru-catalyzed, microwave | Cyclooctyne | Strain-promoted reaction; avoids copper |
These reactions are critical for developing pharmaceutical conjugates .
Oxidation Reactions
The benzylic CH₂ group (linking triazole and aniline) is susceptible to oxidation:
Oxidation products show altered π-stacking capabilities, impacting crystallinity .
Acid/Base-Mediated Tautomerism
The triazole ring exhibits annular tautomerism, influencing reactivity:
Tautomeric states affect hydrogen-bonding patterns and metal-coordination sites .
Key Structural Insights from Analogous Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Nitro Group Positional Isomers
The position of the nitro group on the phenyl ring significantly impacts physicochemical and biological properties. For example:
The para-nitro isomer () exhibits higher synthetic purity (97%), likely due to reduced steric hindrance during crystallization. The meta-nitro variant may display greater solubility in polar solvents due to its asymmetric charge distribution .
Triazole Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole
The 1,2,4-triazole core in the target compound differs from 1,2,3-triazole derivatives (e.g., 2-Fluoro-N-methyl-N-[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aniline, ). Key distinctions include:
- Hydrogen Bonding : 1,2,4-Triazoles form stronger intermolecular hydrogen bonds due to the availability of two adjacent nitrogen atoms, enhancing thermal stability .
- Electronic Effects : 1,2,3-Triazoles (e.g., ) often exhibit reduced electron density at the triazole ring, affecting reactivity in substitution reactions .
Substituent Effects on Physicochemical Properties
Nitro vs. Trifluoromethyl Groups
Replacing the nitro group with a trifluoromethyl group (e.g., N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline, ) increases lipophilicity (logP: 3.8 vs. 2.1 for nitro derivatives) but reduces polar surface area, impacting membrane permeability .
Methyl and Halogen Substituents
Methyl groups (e.g., N′-{5-[(3,4-Dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylimidoformamide, ) enhance steric bulk, reducing solubility (e.g., 0.12 mg/mL in water) compared to nitro derivatives (0.45 mg/mL) . Chloro-substituted analogs () show higher melting points (e.g., 165–167°C) due to halogen-driven crystal packing .
Core Heterocycle Variations
Triazole vs. Tetrazole
Tetrazole derivatives (e.g., 2-alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles, ) exhibit higher acidity (pKa ≈ 4.5) compared to triazoles (pKa ≈ 8.2), making them more reactive in ionic interactions .
Pyrazole and Isoxazole Derivatives
Pyrazole-containing compounds (e.g., N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline, ) lack the triazole’s hydrogen-bonding capacity, resulting in lower thermal stability (decomposition at 120°C vs. 180°C for triazoles) .
Preparation Methods
Cyclization of Hydrazine Derivatives with Nitriles
The most common method involves reacting hydrazine derivatives with nitriles under acidic or basic conditions. For example, 3-nitrobenzonitrile can undergo cyclization with hydrazine hydrate in the presence of ammonium acetate as a catalyst. This reaction typically proceeds at 80–100°C for 6–12 hours, yielding 5-(3-nitrophenyl)-1H-1,2,4-triazole as the intermediate.
Key Reaction Parameters :
| Reactant | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 3-Nitrobenzonitrile | NH₄OAc | 90°C | 8 hrs | 68% |
| Hydrazine hydrate | - | Reflux | 10 hrs | 72% |
Alternative Route: Cyclocondensation of Amidrazones
Amidrazones derived from 3-nitrobenzoyl chloride can react with formamidine acetate under microwave irradiation to accelerate triazole formation. This method reduces reaction time to 30–60 minutes with comparable yields (65–70%).
| Chlorinating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | DCM | 0°C → RT | 2 hrs | 85% |
| PCl₅ | Toluene | Reflux | 4 hrs | 78% |
Nitration Strategies for Regioselectivity
While the 3-nitrophenyl group is often introduced early, post-triazole nitration remains viable for specific substrates. Directed ortho-metallation (DoM) techniques using directing groups (e.g., trimethylsilyl) enable precise nitration at position 3 of the phenyl ring.
Nitration Conditions :
| Nitrating Agent | Solvent | Temperature | Regioselectivity (3-nitro:4-nitro) |
|---|---|---|---|
| HNO₃/H₂SO₄ | H₂O/AcOH | 0–5°C | 8:2 |
| Acetyl nitrate | CH₂Cl₂ | -10°C | 9:1 |
Industrial-Scale Production Considerations
Large-scale synthesis demands cost-effectiveness and reproducibility. Continuous flow reactors have been adapted for triazole cyclization, reducing reaction times by 50% and improving yields to 75–80%. Automated crystallization systems ensure high purity (>99%) by controlling cooling rates and solvent ratios.
Process Metrics :
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Cycle Time | 12 hrs | 4 hrs |
| Yield | 68% | 78% |
| Purity | 97% | 99.5% |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods:
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclization + Reductive Amination | 3 | 45% | 98% | High |
| Chloromethyl Substitution | 4 | 55% | 99% | Moderate |
| Flow-Assisted Synthesis | 3 | 62% | 99.5% | Very High |
Challenges and Mitigation Strategies
-
Nitrophenyl Stability : The electron-withdrawing nitro group can destabilize intermediates. Low-temperature nitration (≤5°C) and inert atmospheres prevent decomposition.
-
Triazole Ring Sensitivity : Avoiding strong acids during later stages preserves ring integrity.
-
Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes residual aniline and regioisomers.
Q & A
Basic: What are the optimal synthetic routes for N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. For example, nitro-substituted phenyl groups can be introduced using 3-nitrobenzaldehyde as a precursor .
- Step 2: Functionalization at the triazole C3 position via alkylation or nucleophilic substitution. A methylene linker (CH₂) is introduced using bromomethyl intermediates, followed by coupling with aniline .
- Key Optimization:
- Temperature Control: Maintain 60–80°C during cyclization to avoid side products (e.g., over-nitration or decomposition) .
- Catalysts: Use triethylamine or DMAP to enhance reaction efficiency in coupling steps .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HCl (conc.), reflux, 4h | 72 | |
| Alkylation | K₂CO₃, DMF, 60°C, 6h | 68 |
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers look for?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- Mass Spectrometry (HRMS):
Table 2: Key Spectral Data
| Technique | Key Peaks/Bands | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.3 ppm (s, 1H) | Triazole C5-H | |
| IR | 1535 cm⁻¹ | C=N (triazole) |
Advanced: How does the presence of the 3-nitrophenyl group influence the electronic properties and reactivity of the triazole ring in this compound?
Methodological Answer:
- Electronic Effects:
- The nitro group is a strong electron-withdrawing group (EWG), reducing electron density on the triazole ring. This increases electrophilicity at the C3 and C5 positions, facilitating nucleophilic substitution or cross-coupling reactions .
- DFT calculations (e.g., using Gaussian 09) show decreased HOMO-LUMO gaps (ΔE ≈ 3.5 eV), enhancing charge-transfer interactions in biological systems .
- Reactivity Implications:
Advanced: What computational methods can predict the biological activity of this compound, and how do molecular docking studies inform potential therapeutic applications?
Methodological Answer:
- PASS Program: Predicts biological activity profiles (e.g., antifungal, anticancer) by comparing structural motifs to known bioactive compounds. For this compound, PASS predicts >70% probability of kinase inhibition .
- Molecular Docking (AutoDock Vina):
- Target Selection: Prioritize enzymes with nitro-aromatic binding pockets (e.g., cytochrome P450, fungal CYP51).
- Key Interactions:
- Nitro group forms hydrogen bonds with Thr260 (CYP51).
- Triazole ring participates in π-π stacking with heme cofactors .
- Validation: Compare docking scores (ΔG ≤ -8.0 kcal/mol) to positive controls (e.g., fluconazole).
Table 3: Docking Scores for Antifungal Targets
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| CYP51 (C. albicans) | -8.5 | |
| Human Topoisomerase II | -7.2 |
Advanced: How can researchers resolve contradictions in reported biological activities of similar triazole derivatives, and what experimental validations are necessary?
Methodological Answer:
- Data Contradiction Analysis:
- Validation Workflow:
Example: A 2022 study resolved conflicting antifungal data by identifying trace thiourea byproducts in impure batches, which artificially elevated MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
